[2-(2-tert-butyl-4-chlorophenoxy)ethyl]dimethylamine oxalate
Overview
Description
The compound seems to be a derivative of 2-tert-butyl-2-[2-(4-chlorphenyl)ethyl]oxiran . It’s likely to have similar properties to other organic compounds with similar structures .
Molecular Structure Analysis
The molecular structure of this compound is likely to be similar to that of 2-tert-butyl-2-[2-(4-chlorphenyl)ethyl]oxiran . The molecular formula of 2-tert-butyl-2-[2-(4-chlorphenyl)ethyl]oxiran is CHClO, with an average mass of 238.753 Da and a monoisotopic mass of 238.112442 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are likely to be similar to those of 2-tert-butyl-2-[2-(4-chlorphenyl)ethyl]oxiran . The molecular formula of 2-tert-butyl-2-[2-(4-chlorphenyl)ethyl]oxiran is CHClO, with an average mass of 238.753 Da and a monoisotopic mass of 238.112442 Da .Scientific Research Applications
Sorption and Degradation in Soil and Water
Research into the sorption of phenoxy herbicides to soil, organic matter, and minerals elucidates the environmental fate of compounds like 2,4-D and its analogs, which share structural similarities with the subject compound. These studies highlight the relevance of soil organic matter and iron oxides as critical sorbents, suggesting similar compounds may undergo analogous interactions in environmental matrices (Werner et al., 2012).
Biodegradation and Environmental Transformation
The biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater provide insights into the microbial degradation pathways of ether-containing compounds. This review identifies microorganisms capable of degrading ETBE aerobically, suggesting potential microbial pathways for the degradation of structurally related compounds (Thornton et al., 2020).
Antioxidant Capacity and Environmental Occurrence
Synthetic phenolic antioxidants (SPAs), such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been studied for their environmental occurrence, human exposure, and toxicity. These compounds, sharing functional groups with the compound of interest, have been detected in various environmental and human matrices, underscoring the need to understand similar compounds' environmental and health impacts (Liu & Mabury, 2020).
Potential Toxicity and Environmental Impact
The occurrence and toxicity of antimicrobial triclosan and its by-products in the environment review the behavior of chlorinated phenols in aquatic environments. Given the structural similarity to phenol-derived compounds, this highlights the potential for environmental persistence and toxicity of related compounds, necessitating careful consideration of their use and disposal (Bedoux et al., 2012).
Properties
IUPAC Name |
2-(2-tert-butyl-4-chlorophenoxy)-N,N-dimethylethanamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO.C2H2O4/c1-14(2,3)12-10-11(15)6-7-13(12)17-9-8-16(4)5;3-1(4)2(5)6/h6-7,10H,8-9H2,1-5H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOWAAHXHRWQCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Cl)OCCN(C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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